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molecular formula C6H3BrF3NO3S B8447733 Methanesulfonic acid, 1,1,1-trifluoro-, 5-bromo-2-pyridinyl ester

Methanesulfonic acid, 1,1,1-trifluoro-, 5-bromo-2-pyridinyl ester

Cat. No. B8447733
M. Wt: 306.06 g/mol
InChI Key: YJFPPRCWIADVCZ-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

A mixture of trifluoromethanesulfonic acid 5-bromopyrid-2-yl ester (see step (a) above; 1.5 g, 4.9 mmol), piperidine (1.07 mL, 10.8 mmol) and DMF (5 mL) was heated at 40° C. for 3 h. DMF was then removed in vacuo, water (20 mL) was added to the residue and the product extracted with EtOAc (3×15 mL) and CH2Cl2 (15 mL). The combined organic extracts were washed with brine and dried (Na2SO4). After removal of the solvent, the residue was dissolved in Et2O and HCl (4M in dioxane; 4 mL) was added.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](OS(C(F)(F)F)(=O)=O)=[N:6][CH:7]=1.[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CN(C=O)C>[Br:1][C:2]1[CH:7]=[N:6][C:5]([N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OS(=O)(=O)C(F)(F)F
Name
Quantity
1.07 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was then removed in vacuo, water (20 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc (3×15 mL) and CH2Cl2 (15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in Et2O
ADDITION
Type
ADDITION
Details
HCl (4M in dioxane; 4 mL) was added

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=CC1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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